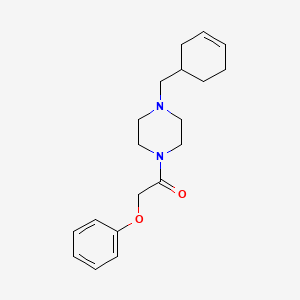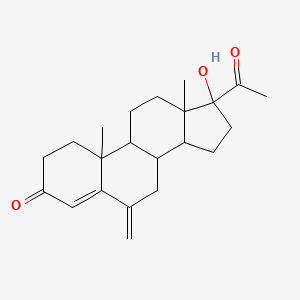![molecular formula C12H17BrO2 B5204278 2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene, commonly known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been widely studied for its potential therapeutic benefits in treating various mental health disorders.
Mécanisme D'action
The exact mechanism of action of BDB is not fully understood, but it is believed to act on the serotonergic system in the brain. BDB has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of BDB.
Biochemical and Physiological Effects:
BDB has been found to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the production of BDNF, as mentioned earlier. Additionally, BDB has been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response. This anti-inflammatory effect may be responsible for some of the therapeutic benefits of BDB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDB in lab experiments is that it has been well studied and its synthesis method is well established. Additionally, BDB has been found to have a relatively low toxicity profile in preclinical models. However, one limitation of using BDB in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of BDB may vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on BDB. One area of interest is the potential use of BDB in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDB and to determine the optimal dose and duration of treatment. Finally, more research is needed to determine the long-term effects of BDB treatment and its potential for abuse.
Conclusion:
In conclusion, BDB is a chemical compound that has been widely studied for its potential therapeutic benefits. Its synthesis method is well established, and it has been found to have antidepressant, anxiolytic, and anti-inflammatory effects in preclinical models. While there are limitations to using BDB in lab experiments, further research is needed to fully understand its potential therapeutic benefits and to determine the optimal dose and duration of treatment.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of 2-bromoethanol with 1,4-dimethyl-2-nitrobenzene in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with ethylene oxide to form BDB. This synthesis method has been well established in the literature and has been used to produce BDB for research purposes.
Applications De Recherche Scientifique
BDB has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects in preclinical models. Additionally, BDB has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Propriétés
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-3-4-11(2)12(9-10)15-8-7-14-6-5-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLQENWWAPAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromoethoxy)ethoxy]-1,4-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)